Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-
Brand Name: Vulcanchem
CAS No.: 120164-64-9
VCID: VC20801759
InChI: InChI=1S/C17H22N2O2S/c1-9-10(2)14(20)11(3)15-13(9)18-17(22-15)19-16(21)12-7-5-4-6-8-12/h12,20H,4-8H2,1-3H3,(H,18,19,21)
SMILES: CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3CCCCC3)C)O)C
Molecular Formula: C17H22N2O2S
Molecular Weight: 318.4 g/mol

Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-

CAS No.: 120164-64-9

Cat. No.: VC20801759

Molecular Formula: C17H22N2O2S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanecarboxamide, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)- - 120164-64-9

Specification

CAS No. 120164-64-9
Molecular Formula C17H22N2O2S
Molecular Weight 318.4 g/mol
IUPAC Name N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Standard InChI InChI=1S/C17H22N2O2S/c1-9-10(2)14(20)11(3)15-13(9)18-17(22-15)19-16(21)12-7-5-4-6-8-12/h12,20H,4-8H2,1-3H3,(H,18,19,21)
Standard InChI Key UGTLFRRPQFSORT-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3CCCCC3)C)O)C
Canonical SMILES CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3CCCCC3)C)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator